molecular formula C13H16N2O3S B2907473 4-methyl-N'-(3-oxo-1-cyclohexenyl)benzenesulfonohydrazide CAS No. 102921-12-0

4-methyl-N'-(3-oxo-1-cyclohexenyl)benzenesulfonohydrazide

Cat. No. B2907473
CAS RN: 102921-12-0
M. Wt: 280.34
InChI Key: YBWZTLIWPROEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N’-(3-oxo-1-cyclohexenyl)benzenesulfonohydrazide is a chemical compound with the molecular formula C13H16N2O3S . It is a specialized compound and not much information is available about it in the public domain .


Molecular Structure Analysis

The molecular structure of 4-methyl-N’-(3-oxo-1-cyclohexenyl)benzenesulfonohydrazide is defined by its molecular formula, C13H16N2O3S . The InChI code for this compound is 1S/C13H16N2O3S/c1-10-5-7-13 (8-6-10)19 (17,18)15-14-11-3-2-4-12 (16)9-11/h5-9,14-15H,2-4H2,1H3 .

Safety and Hazards

Safety data sheets (SDS) provide information about the hazards of a product and advice about safety precautions. For 4-methyl-N’-(3-oxo-1-cyclohexenyl)benzenesulfonohydrazide, you can refer to its SDS for detailed safety and hazard information .

Future Directions

As for the future directions of 4-methyl-N’-(3-oxo-1-cyclohexenyl)benzenesulfonohydrazide, it’s hard to predict without specific context. Its use and development would depend on the needs of the chemical industry or research objectives .

properties

IUPAC Name

4-methyl-N'-(3-oxocyclohexen-1-yl)benzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-10-5-7-13(8-6-10)19(17,18)15-14-11-3-2-4-12(16)9-11/h5-9,14-15H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWZTLIWPROEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC2=CC(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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